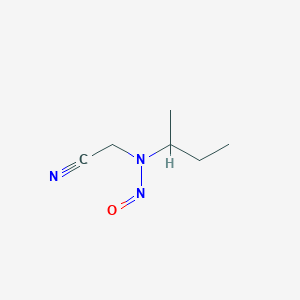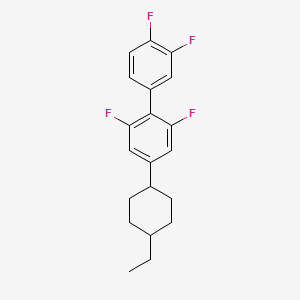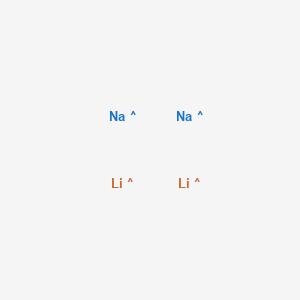
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C22H38N2. This compound is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by butan-2-yl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with butan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with butan-2-yl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Lower amines and hydrogenated products.
Substitution: Various substituted benzene-1,4-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The butan-2-yl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetra(biphenyl)-4,4’-diamine
- N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is unique due to the presence of butan-2-yl groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
121172-43-8 |
|---|---|
Molekularformel |
C22H40N2 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
1-N,1-N,4-N,4-N-tetra(butan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-9-17(5)23(18(6)10-2)21-13-15-22(16-14-21)24(19(7)11-3)20(8)12-4/h13-20H,9-12H2,1-8H3 |
InChI-Schlüssel |
UWAZGMLEAYVGPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)C(C)CC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)





![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)



